molecular formula C15H25N5O4S B2933033 N-(2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide CAS No. 2034582-34-6

N-(2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide

Cat. No.: B2933033
CAS No.: 2034582-34-6
M. Wt: 371.46
InChI Key: GTIXUBVFLMWXFQ-UHFFFAOYSA-N
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Description

N-(2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is a complex organic compound with a unique structure that includes a pyrazine ring, a piperidine ring, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide typically involves multiple steps. One common method includes the reaction of 3-(dimethylamino)pyrazine with piperidine derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The intermediate product is then reacted with methanesulfonyl chloride to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of N-(2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The compound binds to proteins or enzymes, altering their function and affecting cellular pathways. This can lead to changes in cell signaling, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O4S/c1-18(2)14-15(17-8-7-16-14)24-12-6-5-9-20(10-12)13(21)11-19(3)25(4,22)23/h7-8,12H,5-6,9-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIXUBVFLMWXFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)CN(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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